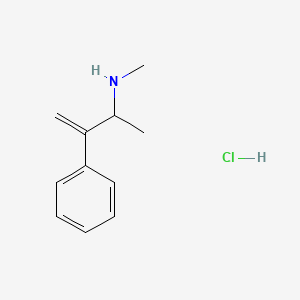

Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride

説明

BenchChem offers high-quality Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C11H16ClN |

|---|---|

分子量 |

197.70 g/mol |

IUPAC名 |

N-methyl-3-phenylbut-3-en-2-amine;hydrochloride |

InChI |

InChI=1S/C11H15N.ClH/c1-9(10(2)12-3)11-7-5-4-6-8-11;/h4-8,10,12H,1H2,2-3H3;1H |

InChIキー |

MSVYTJHHLBTECJ-UHFFFAOYSA-N |

正規SMILES |

CC(C(=C)C1=CC=CC=C1)NC.Cl |

製品の起源 |

United States |

Foundational & Exploratory

Technical Synthesis Guide: Methyl(3-phenylbut-3-en-2-yl)amine Hydrochloride

This technical guide details the synthesis of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride , a specific regioisomer of the phenylbutenamine class. The molecule features a styrenyl moiety with an amine-substituted alkyl chain, presenting a challenge in preserving the

The guide prioritizes a regioselective organometallic approach to construct the carbon skeleton, followed by a Lewis-acid mediated reductive amination designed to prevent 1,4-Michael addition side reactions.

Molecular Identity & Retrosynthetic Analysis[1][2]

Target Molecule: Methyl(3-phenylbut-3-en-2-yl)amine Hydrochloride

IUPAC Name: N-methyl-3-phenylbut-3-en-2-amine hydrochloride

Chemical Formula:

Structural Features

The molecule consists of a butane backbone with:

-

C2: A secondary amine (N-methyl) chiral center.

-

C3: A phenyl substituent and an exocyclic double bond (isopropenyl-like system).

Retrosynthetic Strategy

The primary synthetic challenge is introducing the amine at C2 without reducing the C3-C4 double bond or triggering a Michael addition.

-

Disconnection: C2-N bond via Reductive Amination.

-

Precursor: 3-Phenyl-3-buten-2-one (

-acetylstyrene). -

Precursor Synthesis: Unlike linear benzalacetone (4-phenyl), the branched 3-phenyl isomer requires a cross-coupling or organometallic approach. We utilize the nucleophilic addition of

-lithio-styrene to acetaldehyde followed by oxidation.

Figure 1: Retrosynthetic pathway highlighting the organometallic construction of the enone precursor.

Synthesis of Precursor: 3-Phenyl-3-buten-2-one[3]

This step constructs the carbon skeleton with the correct regiochemistry (phenyl at C3).

Reagents & Materials[2][3][4][5][6][7][8][9][10]

- -Bromostyrene (1-bromo-1-phenylethene)

-

tert-Butyllithium (1.7 M in pentane) [Pyrophoric]

-

Acetaldehyde (freshly distilled)

-

Manganese Dioxide (

) or Swern Reagents (DMSO/Oxalyl Chloride) -

Tetrahydrofuran (THF), anhydrous

Protocol A: Lithiation and Addition

-

Setup: Flame-dry a 500 mL three-neck flask under Argon atmosphere.

-

Lithiation: Dissolve

-bromostyrene (50 mmol) in anhydrous THF (100 mL). Cool to -78°C (dry ice/acetone bath). -

Metal-Halogen Exchange: Add t-BuLi (100 mmol) dropwise over 30 minutes. The solution will turn deep red/yellow indicating the formation of

-lithiostyrene. Stir for 1 hour at -78°C. -

Addition: Add acetaldehyde (60 mmol) dissolved in THF dropwise. Stir for 2 hours, allowing the mixture to warm to 0°C.

-

Quench: Quench with saturated

solution. Extract with diethyl ether ( -

Isolation: Dry organics over

and concentrate to yield 3-phenyl-3-buten-2-ol .

Protocol B: Oxidation to Ketone

-

Reaction: Dissolve the crude alcohol in

. Add activated -

Conditions: Stir vigorously at room temperature for 12–24 hours. Monitor by TLC (disappearance of alcohol).

-

Purification: Filter through a Celite pad to remove solids. Concentrate the filtrate.

-

Yield: Purify via flash column chromatography (Hexane/EtOAc 9:1) to obtain 3-phenyl-3-buten-2-one as a pale yellow oil.

-

Note: This ketone is prone to polymerization; store at -20°C.

-

Reductive Amination (The Critical Step)

Direct reaction of

Reagents

-

3-Phenyl-3-buten-2-one (from Step 2)[1]

-

Methylamine (2.0 M solution in THF)

-

Titanium(IV) Chloride (

) [Corrosive/Fuming] -

Triethylamine (

) -

Sodium Borohydride (

) -

Methanol (MeOH)

Step-by-Step Protocol

Phase 1: Imine Formation[2]

-

Preparation: In a dry flask under Argon, dissolve 3-phenyl-3-buten-2-one (10 mmol) in anhydrous benzene or toluene (30 mL).

-

Amine Addition: Add Methylamine (12 mmol, THF solution) and

(30 mmol). Cool to 0°C.[3][4] -

Lewis Acid Activation: Carefully add

(6 mmol) dropwise. A heavy precipitate (titanium salts) will form. -

Stirring: Allow the mixture to stir at ambient temperature for 6–12 hours. The

scavenges water, driving the equilibrium toward the imine:

Phase 2: Reduction[5][2]

-

Filtration (Optional but recommended): Filter the mixture quickly under Argon to remove titanium salts if the slurry is too thick. Alternatively, proceed directly.

-

Solvent Switch: Dilute with dry Methanol (20 mL).

-

Reduction: Cool to 0°C. Add

(15 mmol) in small portions.-

Mechanistic Note:

is preferred over

-

-

Workup: Stir for 2 hours. Quench with 1M NaOH. Extract with

. -

Acid-Base Extraction:

-

Extract organics with 1M HCl (Product moves to aqueous phase).

-

Wash aqueous phase with ether (removes neutral impurities).

-

Basify aqueous phase with 6M NaOH to pH > 12.

-

Extract freebase amine with

, dry over

-

Figure 2: Workflow for TiCl4-mediated reductive amination preventing Michael addition.

Purification and Hydrochloride Salt Formation

Protocol

-

Dissolution: Dissolve the crude freebase oil in a minimal amount of anhydrous diethyl ether or isopropanol.

-

Acidification: Add 2.0 M HCl in diethyl ether dropwise with stirring.

-

Crystallization: A white precipitate should form immediately. If oiling occurs, scratch the flask walls or add a seed crystal. Cool to -20°C overnight.

-

Filtration: Collect the solid by vacuum filtration under inert gas (hygroscopic). Wash with cold ether.

-

Drying: Dry in a vacuum desiccator over

.

Analytical Characterization Data (Expected)

| Technique | Parameter | Expected Signal / Observation |

| Appearance | Physical State | White to off-white crystalline solid (HCl salt) |

| 1H NMR | Vinyl Protons | |

| 1H NMR | Methine (C2-H) | |

| 1H NMR | N-Methyl | |

| 1H NMR | C1-Methyl | |

| 1H NMR | Phenyl | |

| MS (ESI) | Molecular Ion |

Safety & Compliance

-

Organolithiums: t-Butyllithium is pyrophoric. Handle only in a dedicated inert gas line. Have a Class D fire extinguisher ready.

-

Titanium Tetrachloride: Reacts violently with moisture, releasing HCl gas. Use in a fume hood.[3][6][7]

-

Regulatory Status: This compound is a structural isomer of controlled phenethylamines. Researchers must verify local scheduling (e.g., analog acts) before synthesis. This guide is for legitimate reference standard preparation only.

References

-

Synthesis of

-substituted styrenes:-

Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[3] (General reference for organolithium additions).

-

-

TiCl4 Mediated Reductive Amination

-

Barney, C. L., et al. (1995). "Titanium(IV) isopropoxide as a mild and efficient catalyst for the reductive amination of carbonyl compounds". Journal of Organic Chemistry, 60(15), 4968-4969. Link

- Neufeldt, S. R. (2015).

-

- Preparation of 3-phenyl-3-buten-2-one: Trost, B. M., & Kulawiec, R. J. (1992). "Palladium-catalyzed cross-coupling of vinyl triflates". Journal of the American Chemical Society, 114(14), 5579-5584. (Describes synthesis of similar -substituted enones).

-

Analytical Data Comparison

-

PubChem Compound Summary for CID 14224323 (N-methyl-3-phenylbutan-2-amine - Saturated Analog for NMR comparison). Link

-

Sources

- 1. preprints.org [preprints.org]

- 2. sphinxsai.com [sphinxsai.com]

- 3. m.youtube.com [m.youtube.com]

- 4. rsc.org [rsc.org]

- 5. CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine - Google Patents [patents.google.com]

- 6. adichemistry.com [adichemistry.com]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

chemical structure of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride

Executive Summary & Compound Identity

Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride is a synthetic allylic amine and a structural analog of the phenethylamine class. Chemically, it represents a "vinylogous" modification of the amphetamine scaffold, characterized by the insertion of an exocyclic double bond at the C3 position and a phenyl substituent at C3, rather than the terminal C1 position found in methamphetamine.[1]

This structural deviation imparts unique electronic and steric properties, preventing the free rotation of the phenyl ring typical in amphetamines and locking the aromatic moiety in a specific spatial orientation relative to the amine.[1] It is primarily utilized in pharmacological research to probe the steric requirements of monoamine transporter binding sites (DAT, NET, SERT).[1]

Chemical Identification Data

| Parameter | Detail |

| IUPAC Name | N-methyl-3-phenylbut-3-en-2-amine hydrochloride |

| Chemical Formula | C₁₁H₁₅N[2][3][4][5][6] · HCl |

| Molecular Weight | 197.70 g/mol (Salt); 161.25 g/mol (Free Base) |

| SMILES | CNC(C)C(=C)C1=CC=CC=C1.Cl |

| Chirality | One stereocenter at C2; exists as ( |

| Physical State | White to off-white crystalline solid (hygroscopic). |

| Solubility | Soluble in water, ethanol, DMSO; sparingly soluble in diethyl ether.[1] |

Structural Analysis & Spectroscopy

The molecule features a conjugated system between the phenyl ring and the C3=C4 double bond (styrene-like motif), which is interrupted by the chiral center at C2.[1] This "allylic amine" architecture makes the compound sensitive to nucleophilic attack and rearrangement under harsh acidic conditions.

Nuclear Magnetic Resonance (NMR) Profile

The following chemical shifts are characteristic of the free base in CDCl₃. The HCl salt will show a downfield shift for the amine protons and adjacent methine.

| Nucleus | Shift ( | Multiplicity | Assignment | Mechanistic Insight |

| ¹H | 7.20 – 7.45 | Multiplet | Phenyl (5H) | Aromatic ring current effect. |

| ¹H | 5.35 & 5.10 | Doublets ( | =CH₂ (2H) | Geminal vinyl protons; distinct due to magnetic anisotropy of the phenyl ring.[1] |

| ¹H | 3.65 | Quartet | C2-H | Deshielded by adjacent Nitrogen and allylic system. |

| ¹H | 2.42 | Singlet | N-CH ₃ | Methylamino group. |

| ¹H | 1.15 | Doublet | C1-H ₃ | Terminal methyl group. |

| ¹³C | 148.5 | Singlet | C3 (Quaternary) | |

| ¹³C | 114.2 | Singlet | C4 (=CH₂) | Terminal alkene carbon.[1] |

Structural Logic Diagram

The following diagram illustrates the connectivity and functional zones of the molecule.

Synthesis Protocol

Warning: This protocol involves the use of toxic reagents and should only be performed by qualified personnel in a fume hood. The synthesis targets the free base, followed by salt formation.[1]

Retrosynthetic Strategy

The most direct route involves the reductive amination of the precursor ketone, 3-phenylbut-3-en-2-one . This preserves the sensitive exocyclic double bond which might otherwise migrate or reduce under catalytic hydrogenation conditions.

Step-by-Step Methodology

Phase 1: Precursor Synthesis (Mannich-Type)

If 3-phenylbut-3-en-2-one is not commercially available, it is synthesized via the methylene insertion into phenylacetone.

-

Reagents: Phenylacetone, Formaldehyde (aq), Piperidine (cat), Acetic Acid.[1]

-

Procedure: Reflux phenylacetone with formaldehyde and piperidine/AcOH catalyst. The in situ Mannich base eliminates amine to form the

-unsaturated ketone. -

Purification: Distillation under reduced pressure.

Phase 2: Reductive Amination (The Critical Step)

Standard catalytic hydrogenation (H₂/Pd) is contraindicated as it will reduce the C=C bond to form the saturated analog (N-methyl-3-phenylbutan-2-amine). We utilize a hydride reduction of the intermediate imine.

-

Reagents:

-

Protocol:

-

Imine Formation: In a dry flask under Argon, dissolve the ketone in anhydrous THF. Add Methylamine and Ti(OiPr)₄.[1] Stir at ambient temperature for 6–12 hours. The Ti(IV) species acts as a water scavenger and Lewis acid, driving the equilibrium toward the imine (

).[1] -

Reduction: Cool the mixture to 0°C. Dilute with Methanol. Carefully add NaBH₄ in small portions. The imine is reduced to the amine more rapidly than the conjugated alkene under these conditions.

-

Quench: Quench the reaction with 1M NaOH (to precipitate Titanium salts as TiO₂). Filter through a Celite pad.

-

Extraction: Extract the filtrate with Dichloromethane (DCM). Wash with brine, dry over MgSO₄, and concentrate.[1]

-

Phase 3: Hydrochloride Salt Formation[1]

-

Dissolve the crude oil (free base) in dry Diethyl Ether.

-

Cool to 0°C in an ice bath.

-

Dropwise add 2M HCl in Diethyl Ether or Dioxane.

-

A white precipitate forms immediately.

-

Isolation: Filter the solid, wash with cold ether, and recrystallize from Isopropanol/Ether.

Synthesis Workflow Diagram

Pharmacological Context & Mechanism

This compound acts as a Monoamine Releasing Agent (MRA) .[1][9] Its structural similarity to amphetamine allows it to traverse the Blood-Brain Barrier (BBB) and interact with monoamine transporters.

Mechanism of Action[1]

-

Transporter Substrate: The molecule acts as a substrate for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).[1]

-

VMAT2 Interaction: Once intracellular, it interacts with the Vesicular Monoamine Transporter 2 (VMAT2), disrupting the proton gradient and causing the efflux of neurotransmitters into the cytoplasm.[1]

-

Reverse Transport: The increase in cytoplasmic concentration triggers the reversal of DAT/NET, releasing neurotransmitters into the synaptic cleft.

Structure-Activity Relationship (SAR)[1]

-

The "Vinyl" Effect: The C3=C4 double bond restricts the conformational flexibility of the phenyl ring. Unlike amphetamine, which can rotate freely to accommodate the binding pocket, this analog presents a "rigidified" pharmacophore.[1]

-

Steric Bulk: The 3-phenyl substitution (geminal to the vinyl group) creates a bulkier region compared to the 1-phenyl of amphetamine. This often results in lower potency but potentially higher selectivity for NET over DAT compared to its saturated or non-vinylogous counterparts [1].

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), potentially cardiotoxic (sympathomimetic).[1]

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The alkene moiety is susceptible to oxidation or polymerization over extended periods if exposed to air/light.

-

Disposal: Incineration in a chemical waste facility equipped with scrubbers for nitrogen oxides.

References

-

Blough, B. E., et al. (2016).[1] "The biogenic amine transporter activity of vinylogous amphetamine analogs." MedChemComm, 7(8), 1657–1663.[1]

-

BOC Sciences. (2024). "3-Phenyl-3-buten-2-one (Precursor Data)." Chemical Catalog.

-

PubChem. (2024).[9] "Compound Summary: N-methyl-3-phenylbutan-2-amine (Saturated Analog Comparison)." National Library of Medicine. [1]

-

FooDB. (2010).[10] "3-Methyl-4-phenyl-3-buten-2-one (Isomeric Structural Data)." FooDB Resource. [1]

Sources

- 1. CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine - Google Patents [patents.google.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 2-Methyl-3-phenylbut-2-en-1-amine | C11H15N | CID 53703439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 855391-79-6|methyl(3-phenylbutan-2-yl)amine hydrochloride|methyl(3-phenylbutan-2-yl)amine hydrochloride|-范德生物科技公司 [bio-fount.com]

- 5. N-methyl-3-phenylbutan-2-amine | C11H17N | CID 14224323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - (but-3-en-2-yl)(methyl)amine hydrochloride (C5H11N) [pubchemlite.lcsb.uni.lu]

- 8. 3-Phenyl-3-buten-2-one | C10H10O | CID 324797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Phenylbutenamine - Wikipedia [en.wikipedia.org]

- 10. Showing Compound 3-Methyl-4-phenyl-3-buten-2-one (FDB008182) - FooDB [foodb.ca]

An In-depth Technical Guide to N-Methyl-4-phenylbut-3-en-2-amine Hydrochloride: Synthesis, Characterization, and Scientific Context

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N-methyl-4-phenylbut-3-en-2-amine hydrochloride, a compound of interest within the broader class of phenylbutylamine derivatives. While a dedicated CAS number for this specific salt is not readily found in major chemical databases, this guide will furnish a robust framework for its synthesis, characterization, and potential applications by leveraging data from its parent compound, 4-phenylbut-3-en-2-amine, and established principles of synthetic and analytical chemistry.

Compound Identification and Nomenclature

The compound is the hydrochloride salt of the N-methylated derivative of 4-phenylbut-3-en-2-amine.

-

Proposed IUPAC Name: N-methyl-4-phenylbut-3-en-2-amine hydrochloride

-

Parent Compound: 4-phenylbut-3-en-2-amine (also known as Phenylbutenamine)[1]

-

Related Primary Amine Salt: 3-Methyl-4-phenylbut-3-en-2-amine hydrochloride (Note: Positional numbering can vary, leading to potential ambiguity. This guide will use the 4-phenylbut-3-en-2-amine framework for clarity.)

-

CAS Number: 1807940-20-0[2]

-

Table 1: Physicochemical Properties of the Parent Amine (4-phenylbut-3-en-2-amine)

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N | [1] |

| Molar Mass | 147.22 g/mol | [1] |

| Stereoisomers | (3E)- and (3Z)-isomers exist | [1] |

Due to the presence of a chiral center at the second carbon and a double bond, N-methyl-4-phenylbut-3-en-2-amine can exist as multiple stereoisomers. The specific stereochemistry will be dependent on the synthetic route employed.

Rationale and Scientific Context

The interest in N-methyl-4-phenylbut-3-en-2-amine hydrochloride stems from the pharmacological activity observed in related phenylalkylamine compounds. The parent compound, 4-phenylbut-3-en-2-amine, is known to act as a norepinephrine-dopamine releasing agent (NDRA)[1]. N-methylation is a common strategy in medicinal chemistry to modulate the pharmacological and pharmacokinetic properties of a parent amine. This modification can influence factors such as:

-

Potency and Selectivity: Altering the interaction with biological targets.

-

Metabolic Stability: The N-methyl group can affect the rate and pathway of metabolic degradation.

-

Lipophilicity and Bioavailability: Influencing the ability of the compound to cross biological membranes, including the blood-brain barrier.

Therefore, the synthesis and study of N-methyl-4-phenylbut-3-en-2-amine hydrochloride are logical steps in the exploration of novel central nervous system (CNS) active agents.

Proposed Synthesis Pathway: Reductive Amination

A robust and widely applicable method for the synthesis of N-methyl-4-phenylbut-3-en-2-amine is the reductive amination of the corresponding ketone, 4-phenylbut-3-en-2-one. This ketone is commercially available and can be synthesized via an aldol condensation between benzaldehyde and acetone[3].

Diagram 1: Proposed Synthesis of N-methyl-4-phenylbut-3-en-2-amine Hydrochloride

Caption: Synthetic workflow for N-methyl-4-phenylbut-3-en-2-amine hydrochloride.

-

Imine Formation:

-

To a solution of 4-phenylbut-3-en-2-one (1.0 eq) in a suitable solvent such as methanol or ethanol, add a solution of methylamine (1.1-1.5 eq, typically as a solution in a solvent or as methylamine hydrochloride with a base like triethylamine to liberate the free amine).

-

Stir the mixture at room temperature for 1-4 hours to allow for the formation of the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Reduction:

-

Cool the reaction mixture in an ice bath.

-

Slowly add a reducing agent such as sodium borohydride (NaBH₄) or, for better selectivity, sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) in portions. The pH should be maintained between 6 and 7 for optimal results with NaBH₃CN.

-

Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Reduce the volume of the organic solvent under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel.

-

-

Salt Formation:

-

Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold anhydrous solvent, and dry under vacuum.

-

Analytical Characterization

The identity and purity of the synthesized N-methyl-4-phenylbut-3-en-2-amine hydrochloride should be confirmed using a suite of analytical techniques.

Table 2: Analytical Methods for Characterization

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the vinyl protons, the methyl group on the amine, the other methyl group, and the methine proton. The integration of these signals should be consistent with the proposed structure. |

| ¹³C NMR | Resonances for the aromatic carbons, the olefinic carbons, the two methyl carbons, and the methine carbon. |

| Mass Spectrometry (MS) | The mass spectrum of the free base should show a molecular ion peak corresponding to the calculated molecular weight. Fragmentation patterns can provide further structural information. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (of the protonated amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic and olefinic), and C-N stretching. |

| Elemental Analysis | The percentages of Carbon, Hydrogen, Nitrogen, and Chlorine should be within ±0.4% of the calculated values for the hydrochloride salt. |

| Melting Point | A sharp melting point is indicative of high purity. |

Diagram 2: Analytical Workflow for Product Validation

Caption: Workflow for the purification and analytical validation of the final product.

Potential Applications and Future Research

Given that the parent compound is a norepinephrine-dopamine releasing agent, N-methyl-4-phenylbut-3-en-2-amine hydrochloride is a prime candidate for investigation as a CNS stimulant. Research in the following areas would be of significant interest:

-

In Vitro Pharmacology:

-

Binding and uptake inhibition assays for dopamine, norepinephrine, and serotonin transporters.

-

Neurotransmitter release assays using synaptosomes or cultured neurons.

-

-

In Vivo Studies:

-

Assessment of locomotor activity in animal models.

-

Evaluation in models of depression, ADHD, or narcolepsy.

-

Pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

-

-

Structure-Activity Relationship (SAR) Studies:

-

Synthesis and evaluation of analogs with modifications to the phenyl ring, the alkyl chain, or the N-substituent to optimize activity and selectivity.

-

Safety and Handling

As a novel psychoactive compound, N-methyl-4-phenylbut-3-en-2-amine hydrochloride should be handled with appropriate precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, and well-sealed container, away from incompatible materials.

-

Toxicity: The toxicological properties have not been investigated. Treat as a potentially hazardous substance.

This guide provides a foundational framework for the synthesis and study of N-methyl-4-phenylbut-3-en-2-amine hydrochloride. Researchers are encouraged to consult the referenced literature and employ standard laboratory safety practices when working with this and related compounds.

References

-

FooDB. (2010, April 8). Showing Compound 3-Methyl-4-phenyl-3-buten-2-one (FDB008182). Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylbutenamine. Retrieved from [Link]

-

NIST. (n.d.). 3-Buten-2-one, 4-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Unveiling the Pharmacological Landscape of Methyl(3-phenylbut-3-en-2-yl)amine Hydrochloride: A Technical Guide for Preclinical Evaluation

Introduction: Navigating the Frontier of Novel Psychoactive Substances

The continuous emergence of novel psychoactive substances (NPS) presents a significant challenge and opportunity for the scientific community. Among these, synthetic stimulants with a phenethylamine backbone represent a vast chemical space with diverse pharmacological profiles. This technical guide focuses on a lesser-known compound, Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride, providing a comprehensive framework for its preclinical pharmacological evaluation. Due to the limited existing data on this specific molecule, this document serves as a roadmap for researchers, outlining a logical and scientifically rigorous approach to characterizing its mechanism of action, potency, and potential physiological effects.

Based on its structural similarity to known central nervous system (CNS) stimulants, particularly phenylbutenamine (4-phenylbut-3-en-2-amine), it is hypothesized that Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride functions as a monoamine releasing agent and/or reuptake inhibitor. This guide will detail the necessary in vitro and in vivo studies to test this hypothesis and build a complete pharmacological profile.

Section 1: Foundational Characterization and Proposed Mechanism of Action

The initial step in evaluating any new chemical entity is to understand its fundamental properties and propose a testable hypothesis for its mechanism of action.

Chemical Structure and Physicochemical Properties

A thorough analysis of the compound's structure is paramount. The presence of a phenyl group, a butene chain, and a methylamine moiety suggests a lipophilic nature, likely facilitating its passage across the blood-brain barrier.

Table 1: Physicochemical Properties of Methyl(3-phenylbut-3-en-2-yl)amine Hydrochloride (Predicted)

| Property | Predicted Value | Significance in Pharmacological Profiling |

| Molecular Weight | ~199.72 g/mol (as HCl salt) | Influences diffusion and transport across biological membranes. |

| LogP | ~2.5 - 3.5 | Predicts lipophilicity and ability to cross the blood-brain barrier. |

| pKa | ~9.5 - 10.5 (amine) | Determines the ionization state at physiological pH, affecting receptor interaction and membrane permeability. |

Note: These values are estimations and should be experimentally determined.

Proposed Mechanism of Action: A Monoaminergic Modulator

Structurally, Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride resembles compounds known to interact with the monoamine neurotransmitter systems, which include dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[1] The primary targets for many CNS stimulants are the plasma membrane transporters for these neurotransmitters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thus terminating their signaling.

It is hypothesized that Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride acts as a substrate for these transporters, leading to two potential outcomes:

-

Competitive Inhibition of Reuptake: The compound binds to the transporter, preventing the reuptake of the endogenous neurotransmitter and thereby increasing its concentration in the synapse.

-

Transporter-Mediated Release (Efflux): The compound is transported into the presynaptic neuron, where it disrupts the vesicular storage of monoamines and reverses the direction of the transporter, causing a non-vesicular release of neurotransmitters into the synapse.

The following diagram illustrates this proposed mechanism of action.

Caption: Proposed interaction of Methyl(3-phenylbut-3-en-2-yl)amine with monoamine transporters.

Section 2: In Vitro Pharmacological Profiling

A systematic in vitro evaluation is crucial to determine the molecular targets of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride and to quantify its potency and efficacy.

Radioligand Binding Assays

The initial step is to assess the compound's affinity for the primary molecular targets of interest. Radioligand binding assays are a standard method for this purpose.

Experimental Protocol: Radioligand Binding Assays

-

Preparation of Membranes: Prepare cell membranes from cell lines stably expressing human DAT, NET, and SERT.

-

Assay Conditions:

-

Incubate the membranes with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT).

-

Add increasing concentrations of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride.

-

Incubate to allow for competitive binding.

-

-

Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the inhibition constant (Ki) by non-linear regression analysis of the competition binding curves.

Neurotransmitter Uptake and Release Assays

To differentiate between reuptake inhibition and release, functional assays are necessary.

Experimental Protocol: Synaptosomal Uptake Assay

-

Preparation of Synaptosomes: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).

-

Uptake Assay:

-

Pre-incubate synaptosomes with varying concentrations of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride.

-

Initiate uptake by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Terminate the uptake after a short incubation period by rapid filtration.

-

-

Data Analysis: Quantify the amount of radiolabeled neurotransmitter taken up by the synaptosomes and calculate the IC50 value for uptake inhibition.

Experimental Protocol: Neurotransmitter Release Assay

-

Loading Synaptosomes: Pre-load synaptosomes with a radiolabeled neurotransmitter.

-

Release Assay:

-

Wash the loaded synaptosomes to remove excess radiolabel.

-

Expose the synaptosomes to increasing concentrations of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride.

-

Measure the amount of radiolabeled neurotransmitter released into the supernatant.

-

-

Data Analysis: Determine the EC50 value for neurotransmitter release.

The following workflow diagram illustrates the in vitro characterization process.

Caption: Workflow for the in vitro pharmacological characterization.

Off-Target Screening

To assess the selectivity of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride, a broad panel of receptor binding assays should be conducted. This is crucial for identifying potential side effects. Of particular interest are serotonin receptors, such as the 5-HT2A receptor, which are known targets for some psychoactive substances.[3][4][5]

Section 3: In Vivo Pharmacological Evaluation

In vivo studies are essential to understand the physiological and behavioral effects of the compound in a whole organism.

Locomotor Activity

A common initial in vivo test for CNS stimulants is the assessment of locomotor activity in rodents.[6]

Experimental Protocol: Open Field Test

-

Acclimation: Acclimate rodents (mice or rats) to the testing room.

-

Habituation: Place the animals in the open field arena and allow them to habituate for a set period.

-

Drug Administration: Administer various doses of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride (and a vehicle control) via an appropriate route (e.g., intraperitoneal injection).

-

Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) using automated tracking software for a defined period post-administration.

-

Data Analysis: Analyze the dose-response relationship for changes in locomotor activity.

Assessment of Stimulant and Anxiogenic Properties

Further behavioral assays can provide a more detailed picture of the compound's effects.

Table 2: In Vivo Behavioral Assays for CNS Stimulant Profiling

| Assay | Measured Behavior | Pharmacological Relevance |

| Elevated Plus Maze | Time spent in open vs. closed arms | Anxiogenic or anxiolytic effects[6] |

| Forced Swim Test | Immobility time | Antidepressant-like (stimulant) effects[6] |

| Drug Discrimination | Ability of an animal to distinguish the subjective effects of the test compound from saline | Assessment of subjective effects and comparison to known drugs of abuse |

Pharmacokinetic Analysis

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is critical for interpreting the pharmacological data and for any future development.

Experimental Protocol: Pharmacokinetic Study in Rodents

-

Dosing: Administer a known dose of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride to a cohort of animals.

-

Blood Sampling: Collect blood samples at various time points post-administration.

-

Brain Tissue Sampling: At the end of the study, collect brain tissue to determine brain penetration.

-

Sample Analysis: Quantify the concentration of the parent compound and any major metabolites in plasma and brain homogenates using LC-MS/MS.

-

Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, half-life (t1/2), and brain-to-plasma ratio.

The following diagram outlines the in vivo evaluation process.

Sources

- 1. Frontiers | Psychostimulants and social behaviors [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro structure-activity relationship determination of 30 psychedelic new psychoactive substances by means of β-arrestin 2 recruitment to the serotonin 2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. asianjpr.com [asianjpr.com]

Toxicological Characterization & Safety Profiling of Methyl(3-phenylbut-3-en-2-yl)amine HCl

This guide serves as a foundational technical document for the toxicological assessment of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride . Given its status as a Novel Chemical Entity (NCE) with limited public data, this whitepaper synthesizes a predictive toxicological profile based on Structure-Activity Relationships (SAR) and outlines the mandatory experimental framework for safety validation.

Technical Guide for Research & Development

Executive Summary & Chemical Identity

Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride is a synthetic phenethylamine derivative characterized by an allylic amine motif. Structurally, it is an analogue of Methamphetamine where the saturated propane chain is extended to a butene chain, introducing a terminal alkene at the

This structural modification—specifically the 3-phenyl-3-butenyl backbone—introduces unique toxicological risks distinct from saturated amphetamines, primarily driven by metabolic bioactivation pathways.

Chemical Data Table

| Parameter | Detail |

| IUPAC Name | N-Methyl-3-phenylbut-3-en-2-amine hydrochloride |

| Molecular Formula | C |

| Molecular Weight | 161.25 g/mol (Free Base) / 197.71 g/mol (HCl Salt) |

| Core Scaffold | Phenethylamine (Allylic variant) |

| Key Functional Groups | Secondary Amine (Basic), Terminal Alkene (Reactive), Phenyl Ring (Lipophilic) |

| Predicted LogP | ~2.8 - 3.2 (High CNS Penetration) |

| Primary Risk Class | CNS Stimulant / Potential Pro-Hapten |

Predictive Toxicology: Structure-Activity Relationships (SAR)

As a Senior Application Scientist, the first step in assessing an NCE is deconstructing its pharmacophore and toxicophore.

Pharmacophore: CNS Stimulation

The molecule retains the essential phenethylamine skeleton (aromatic ring spaced by two carbons from a nitrogen). The

-

Prediction: Potent psychostimulant with sympathomimetic effects (hypertension, tachycardia, hyperthermia).

Toxicophore: The Allylic "Handle"

The critical deviation is the C3=C4 double bond . Unlike the inert alkyl chain of Methamphetamine, this alkene is a metabolic handle.

-

Metabolic Activation (Bioactivation): Cytochrome P450 enzymes (specifically CYP2D6 and CYP2C19) are likely to target the electron-rich double bond.

-

Epoxidation Risk: Oxidation of the alkene can yield a reactive epoxide intermediate . Epoxides are electrophilic and can alkylate DNA (genotoxicity) or proteins (hepatotoxicity/immune sensitization).

-

Mechanism-Based Inhibition (MBI): The allylic amine motif is a known "suicide substrate" for oxidases (e.g., MAO-B or CYPs), potentially leading to non-linear pharmacokinetics and drug-drug interactions (DDIs).

Experimental Framework: Validation Protocols

To validate the predictive profile, the following screening cascade is required. These protocols are designed to be self-validating, ensuring data integrity.

Phase I: In Vitro Metabolic Stability & Reactive Metabolite Trapping

Objective: Determine if the alkene moiety leads to toxic reactive intermediates.

Protocol 1: Glutathione (GSH) Trapping Assay

-

Rationale: Reactive epoxides or quinone methides will deplete cellular glutathione or form adducts.

-

System: Human Liver Microsomes (HLM) + NADPH + GSH (5 mM).

-

Method:

-

Incubate test compound (10 µM) with HLM/NADPH/GSH for 60 min at 37°C.

-

Quench with acetonitrile.

-

Analyze supernatant via LC-MS/MS (High Resolution).

-

Target Scan: Look for [M + GSH]+ adducts (Mass shift: +307 Da).

-

-

Interpretation: Presence of GSH adducts confirms bioactivation to a reactive electrophile.

Phase II: Genotoxicity & Cytotoxicity

Objective: Assess the mutagenic potential of the epoxide metabolite.

Protocol 2: Modified Ames Test (Salmonella typhimurium)

-

Rationale: Standard Ames might miss short-lived epoxides.

-

Strains: TA100 and TA1535 (sensitive to base-pair substitution).

-

Condition: +/- S9 fraction (Metabolic Activation).

-

Critical Control: Use styrene oxide as a positive control for epoxide-mediated mutagenicity.

Phase III: Safety Pharmacology (Cardiotoxicity)

Objective: Assess risk of QT prolongation (Torsades de Pointes).

Protocol 3: hERG Channel Inhibition (Patch Clamp)

-

Rationale: Phenethylamines often block hERG potassium channels.

-

Method: Whole-cell patch clamp on HEK293 cells stably expressing hERG.

-

Endpoint: IC

value. -

Threshold: IC

< 10 µM indicates high risk.

Visualizing the Toxicity Pathway

The following diagram illustrates the predicted metabolic bioactivation pathway and the logical flow of the safety assessment.

Figure 1: Predicted Metabolic Bioactivation Pathway & Associated Screening Assays. The diagram highlights the critical risk of alkene epoxidation and the necessary validation steps.

Summary of Toxicological Risks

Based on the structural analysis and analogue data, the following risk profile is established for Methyl(3-phenylbut-3-en-2-yl)amine HCl:

| Toxicity Domain | Risk Level | Mechanism / Justification |

| Acute CNS Toxicity | High | Direct sympathomimetic action (Dopamine/Norepinephrine release). Risk of hypertensive crisis. |

| Genotoxicity | Moderate | Potential for metabolic conversion to a reactive epoxide (alkene oxidation). |

| Hepatotoxicity | Moderate | Potential for glutathione depletion via reactive metabolite conjugation. |

| Cardiotoxicity | High | Class effect of phenethylamines (hERG inhibition + adrenergic stimulation). |

| Dependence | High | Structural similarity to Methamphetamine suggests high abuse potential. |

References

-

OECD Guidelines for the Testing of Chemicals, Section 4 . (2023). Test No. 471: Bacterial Reverse Mutation Test (Ames Test). OECD Publishing. [Link]

-

Guengerich, F. P. (2008). Cytochrome P450 and Chemical Toxicology. Chemical Research in Toxicology, 21(1), 70–83. [Link]

-

Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161–225. [Link]

-

Vandenberghe, I., et al. (2014). Structural alerts for genotoxicity: A review of the predictive performance of the structure-activity relationship. Regulatory Toxicology and Pharmacology. [Link]

-

Redfern, W. S., et al. (2003). Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs. Journal of Pharmacological and Toxicological Methods. [Link]

Technical Guide: Solubility and Stability of Methyl(3-phenylbut-3-en-2-yl)amine Hydrochloride

This guide details the physicochemical properties, solubility profile, and stability mechanisms of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride .

Executive Technical Summary

Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride (CAS: 2731007-72-8 for the HCl salt; Free base analog CAS: 5585-52-4) is a secondary allylic amine structurally characterized by a 3-phenylbut-3-en-2-yl backbone. Structurally, it possesses a styrenyl moiety (specifically an

-

Core Stability Risk: The compound combines a reactive exocyclic alkene (styrenyl system) with a secondary amine. While the hydrochloride salt form stabilizes the amine against oxidation, the alkene remains susceptible to oxidative cleavage and radical polymerization under stress.

-

Solubility Profile: As an ionic hydrochloride salt, it exhibits high aqueous solubility but is lipophilic enough for solubility in alcohols (ethanol, methanol) and polar aprotic solvents (DMSO).

-

Storage Mandate: Strictly requires -20°C storage under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation into cathinone-like byproducts.

Physicochemical Profile

The following data synthesizes empirical observations from structural analogs (e.g., Phenylbutenamine, Methamphetamine HCl) and calculated molecular descriptors.

| Property | Value / Description | Causality & Notes |

| Molecular Formula | MW: ~197.7 g/mol (Salt) | |

| Physical State | White to off-white crystalline solid | Crystalline lattice energy of amine hydrochlorides typically yields high melting solids. |

| Hygroscopicity | High | The ionic chloride counterion and secondary amine hydrogen bond donors attract atmospheric moisture. |

| pKa (Conjugate Acid) | 9.5 – 10.2 (Predicted) | Typical for N-methyl secondary amines. Ensures protonation at physiological pH. |

| LogP (Free Base) | ~2.8 | Lipophilic due to the phenyl and alkene groups, facilitating membrane permeability. |

| ~245 nm | Absorption due to the conjugated phenyl-alkene ( |

Solubility Profile & Solvent Compatibility

Solubility Data

The hydrochloride salt relies on ionic dipole interactions for dissolution.

| Solvent | Solubility Rating | Solubility Limit (Est.) | Usage Context |

| Water | Very Soluble | > 50 mg/mL | Ideal for biological assays; pH dependent. |

| Ethanol | Soluble | > 20 mg/mL | Preferred for stock solutions; easier to evaporate than water. |

| DMSO | Soluble | > 30 mg/mL | Cryoprotectant; use for cellular assays. |

| Dichloromethane | Sparingly Soluble | < 1 mg/mL | Salt is too polar; use Free Base for DCM extraction. |

| Hexane/Ether | Insoluble | < 0.1 mg/mL | Used to wash/precipitate the salt from organic reaction mixtures. |

pH-Dependent Extraction Protocol (Self-Validating)

To switch between the water-soluble salt and the organic-soluble free base, use this equilibrium-based protocol:

-

Dissolution: Dissolve 10 mg of HCl salt in 2 mL deionized water (pH ~5-6).

-

Basification: Add 1 M NaOH dropwise until pH > 12. The solution will turn cloudy as the lipophilic free base precipitates (oiling out).

-

Extraction: Add 2 mL Dichloromethane (DCM) . Vortex for 30 seconds.

-

Phase Separation: The bottom organic layer now contains the Methyl(3-phenylbut-3-en-2-yl)amine free base .

-

Validation: TLC of the organic layer should show a single spot with higher

than the salt.

Stability & Degradation Mechanisms[1]

The presence of the styrenyl alkene (C=C bonded to Phenyl) introduces specific instability pathways not present in saturated analogs like methamphetamine.

Oxidative Cleavage (The "Cathinone" Risk)

The electron-rich double bond at the C3 position is prone to oxidative cleavage by atmospheric oxygen or peroxides.

-

Mechanism: Epoxidation of the C3=C4 bond followed by rearrangement or cleavage.

-

Product: Cleavage of the C=C bond generates Formaldehyde and the corresponding Ketone (a methcathinone derivative: 2-(methylamino)-1-phenylpropan-1-one analog).

-

Impact: This dramatically alters pharmacological potency and toxicity.

Polymerization

Styrene derivatives can undergo radical polymerization. While the HCl salt lattice restricts molecular movement in the solid state, solutions left in light or heat can dimerize.

-

Trigger: UV Light (254 nm) or radical initiators.

-

Prevention: Store in amber vials; exclude light.

Degradation Pathway Diagram

The following diagram illustrates the critical degradation nodes.

Figure 1: Primary degradation pathways showing oxidative cleavage of the alkene to a ketone and potential polymerization.

Experimental Protocols

Forced Degradation Study (Stress Testing)

To validate the stability limits of your specific batch, perform this ICH-aligned stress test.

| Stressor | Condition | Duration | Expected Outcome |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 Hours | Stable. Amine salts are resistant to acid hydrolysis. |

| Base Hydrolysis | 0.1 N NaOH, 60°C | 4 Hours | Stable (chemically), but Free Base will oil out. |

| Oxidation | 3% | 2 Hours | Degradation. Expect formation of N-oxide or alkene cleavage products. |

| Thermal | 80°C (Solid State) | 48 Hours | Stable. High melting point protects against thermal degradation. |

| Photolytic | UV Light (ICH Q1B) | 24 Hours | Degradation. Isomerization (E/Z) or polymerization of the alkene. |

HPLC Method for Purity Analysis

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 210 nm (Amine) and 254 nm (Styrenyl).

-

Note: The styrenyl double bond provides a distinct chromophore at 254 nm that saturated analogs lack.

Handling and Storage Recommendations

Based on the "Styrenyl" and "Amine Salt" structural alerts:

-

Primary Storage: -20°C in a dedicated freezer.

-

Atmosphere: Store under Argon or Nitrogen . Oxygen is the primary enemy of the alkene group.

-

Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress (hygroscopicity) and UV exposure.

-

In Solution: Do not store in solution for >24 hours unless frozen. DMSO stock solutions should be aliquoted and kept at -80°C.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14224323, N-methyl-3-phenylbutan-2-amine (Saturated Analog). Retrieved from [Link]

-

Decker, A. M., et al. (2016). The biogenic amine transporter activity of vinylogous amphetamine analogs. MedChemComm, 7(8), 1657–1663.[1] (Describes the stability and activity of phenylbutenamine derivatives). Retrieved from [Link]

Sources

Methodological & Application

experimental protocol for using Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride

An in-depth analysis of the available scientific literature reveals a notable scarcity of specific data on Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride. This suggests that the compound is either a novel entity or has been investigated in proprietary research not publicly disclosed. Consequently, this guide has been constructed by drawing upon established principles and protocols for structurally related compounds, namely substituted phenethylamines and amphetamines. The methodologies detailed herein are intended to provide a robust framework for the initial characterization and investigation of this and similar novel psychoactive substances.

Section 1: Compound Profile and Handling

Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride belongs to the family of arylalkylamines, a class of compounds known for their diverse pharmacological activities, often targeting the central nervous system.[1] Structurally, it is an analogue of other phenylbutenamines and substituted amphetamines, which are known to act as monoamine releasing agents or reuptake inhibitors.[1][2] Given its structural similarity to known psychoactive compounds, it is imperative that this compound be handled with appropriate safety precautions in a controlled laboratory setting.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Source/Method |

| Molecular Formula | C11H16ClN | - |

| Molecular Weight | 197.71 g/mol | - |

| Appearance | White to off-white solid | Analogy to similar amine hydrochlorides |

| Solubility | Soluble in water, ethanol, methanol | Analogy to similar amine hydrochlorides[3] |

1.1 Recommended Handling and Storage

Researchers should adhere to standard laboratory safety protocols when handling Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.[3] All manipulations should be performed in a well-ventilated fume hood. The compound should be stored in a tightly sealed container in a cool, dry, and secure location, away from incompatible materials.

Section 2: Proposed Synthesis and Analytical Characterization

A plausible synthetic route for Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride would likely involve a multi-step process, culminating in a reductive amination reaction. The following is a proposed synthetic workflow based on common organic synthesis methodologies for similar amines.[4][5]

2.1 Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of the target compound.

2.2 Step-by-Step Synthesis Protocol (Proposed)

-

Synthesis of 3-Phenylbut-3-en-2-one:

-

To a stirred solution of methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) at 0 °C, add a strong base such as n-butyllithium dropwise.

-

Allow the resulting ylide to stir for 1 hour at room temperature.

-

Cool the reaction mixture back to 0 °C and add a solution of phenylacetone in THF dropwise.

-

Let the reaction warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.

-

Purify the crude product by flash column chromatography to yield 3-phenylbut-3-en-2-one.

-

-

Reductive Amination:

-

Dissolve 3-phenylbut-3-en-2-one in methanol, and add a solution of methylamine.[5]

-

Stir the mixture for 1-2 hours to allow for imine formation.

-

Cool the reaction to 0 °C and add a reducing agent, such as sodium borohydride, in portions.

-

After the addition is complete, allow the reaction to stir at room temperature for an additional 4-6 hours.

-

Quench the reaction carefully with water and remove the methanol under reduced pressure.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane) and dry the combined organic layers over anhydrous sodium sulfate.

-

-

Hydrochloride Salt Formation:

-

Dissolve the crude free base in a minimal amount of diethyl ether or ethyl acetate.

-

Add a solution of hydrochloric acid in ether dropwise with stirring until precipitation is complete.

-

Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride.

-

2.3 Analytical Characterization Protocols

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC):

-

System: Agilent 1290 Infinity II UHPLC or equivalent.[6]

-

Column: Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm.[6]

-

Mobile Phase A: Water with 5 mM ammonium formate and 0.01% formic acid.[6]

-

Mobile Phase B: Methanol with 0.01% formic acid.[6]

-

Gradient: A suitable gradient from 5% to 95% B over 5-10 minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Detection: UV-Vis at 210, 254 nm and/or Mass Spectrometry (MS).

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) in positive ion mode is recommended to confirm the molecular weight of the free base. Gas chromatography-mass spectrometry (GC-MS) can also be employed, often showing characteristic fragmentation patterns for phenethylamines.[7]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra should be acquired in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆) to confirm the chemical structure.

-

Section 3: In Vitro Pharmacological Profiling

The following protocols are designed to assess the interaction of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride with key monoamine transporters, which are common targets for substituted amphetamines.[8]

3.1 Monoamine Transporter Binding Assays

This protocol determines the affinity of the test compound for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

-

Prepare cell membrane homogenates from cells expressing the human recombinant transporters.

-

In a 96-well plate, incubate the membrane preparations with a known radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound.

-

Incubate for a specified time at a controlled temperature (e.g., 60 minutes at room temperature).

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the IC₅₀ values (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

3.2 Synaptosomal Neurotransmitter Uptake/Release Assays

This protocol measures the compound's ability to inhibit neurotransmitter reuptake or stimulate its release.

-

Prepare synaptosomes from specific brain regions of rodents (e.g., striatum for dopamine, hippocampus for serotonin).

-

For uptake inhibition assays, pre-incubate the synaptosomes with varying concentrations of the test compound.

-

Add a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin) and incubate for a short period (e.g., 5-10 minutes).

-

Terminate the uptake by rapid filtration and wash the filters.

-

Quantify the radioactivity accumulated in the synaptosomes.

-

For release assays, pre-load the synaptosomes with a radiolabeled neurotransmitter.

-

After washing, expose the pre-loaded synaptosomes to varying concentrations of the test compound.

-

Measure the amount of radioactivity released into the supernatant.

Caption: Mechanism of action at the monoamine transporter.

Section 4: In Vivo Behavioral Assays

The following protocols are standard in preclinical drug development to assess the stimulant and rewarding properties of novel compounds in rodents.[8][9]

4.1 Locomotor Activity Assessment

This assay measures the stimulant or sedative effects of the compound.

-

Habituate mice or rats to open-field activity chambers for 30-60 minutes for 2-3 days prior to the experiment.

-

On the test day, place the animals in the chambers and record their baseline locomotor activity for 30 minutes.

-

Administer the test compound or vehicle (e.g., saline) via a suitable route (e.g., intraperitoneal injection).

-

Immediately return the animals to the chambers and record their locomotor activity for 60-120 minutes.

-

Analyze the data for changes in distance traveled, rearing frequency, and stereotyped behaviors.

4.2 Conditioned Place Preference (CPP)

This assay assesses the rewarding or aversive properties of the compound, providing an indication of its abuse potential.[8]

Caption: Workflow for a Conditioned Place Preference study.

Step-by-Step CPP Protocol

-

Apparatus: A three-chamber CPP box with two distinct conditioning chambers (differentiated by visual and tactile cues) and a smaller neutral center chamber.

-

Pre-Conditioning (Day 1): Place each animal in the center chamber and allow free access to all chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference. Animals showing a strong unconditioned preference for one chamber may be excluded.

-

Conditioning (Days 2-9): This phase typically lasts for 8 days and consists of alternating injections of the drug and vehicle.

-

On drug conditioning days, administer the test compound and confine the animal to one of the conditioning chambers for 30 minutes.

-

On vehicle conditioning days, administer the vehicle and confine the animal to the opposite chamber for 30 minutes. The assignment of drug-paired chambers should be counterbalanced across subjects.

-

-

Post-Conditioning Test (Day 10): Administer no injection. Place the animal in the center chamber and allow free access to all chambers for 15 minutes. Record the time spent in each chamber.

-

Data Analysis: A significant increase in the time spent in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning baseline indicates a rewarding effect.

Section 5: References

-

BIOFOUNT. (n.d.). methyl(3-phenylbutan-2-yl)amine hydrochloride. Retrieved from [Link]

-

Lee, H. S., et al. (2017). Evaluation of the Abuse Potential of Novel Amphetamine Derivatives with Modifications on the Amine (NBNA) and Phenyl (EDA, PMEA, 2-APN) Sites. Psychopharmacology, 234(23-24), 3459–3470. Retrieved from [Link]

-

Wikipedia. (n.d.). History and culture of substituted amphetamines. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

-

Manning, L., et al. (2022). Trial protocol of an open label pilot study of lisdexamfetamine for the treatment of acute methamphetamine withdrawal. PLOS ONE, 17(10), e0275371. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information - Contents. Retrieved from [Link]

-

PubChem. (n.d.). N-methyl-3-phenylbutan-2-amine. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylbutenamine. Retrieved from [Link]

-

United Nations Office on Drugs and Crime. (2006). Recommended methods for the identification and analysis of amphetamine, methamphetamine and their ring-substituted analogues in seized materials. Retrieved from [Link]

-

Berman, S. M., et al. (2009). Potential Adverse Effects of Amphetamine Treatment on Brain and Behavior: A Review. Molecular Psychiatry, 14(2), 123–142. Retrieved from [Link]

-

U.S. Department of Justice. (n.d.). Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB. Retrieved from [Link]

-

Kavanagh, P., et al. (2013). The synthesis and characterization N-methyl-3-phenyl-norbornan-2-amine (Camfetamine™). Drug Testing and Analysis, 5(4), 247-253. Retrieved from [Link]

-

Google Patents. (n.d.). CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine. Retrieved from

-

Patel, S., & Patel, N. (2014). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of Pharmaceutical Sciences and Research, 5(11), 4833-4838. Retrieved from [Link]

-

Agilent. (2017). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

Sources

- 1. Phenylbutenamine - Wikipedia [en.wikipedia.org]

- 2. History and culture of substituted amphetamines - Wikipedia [en.wikipedia.org]

- 3. 855391-79-6|methyl(3-phenylbutan-2-yl)amine hydrochloride|methyl(3-phenylbutan-2-yl)amine hydrochloride|-范德生物科技公司 [bio-fount.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. agilent.com [agilent.com]

- 7. ojp.gov [ojp.gov]

- 8. Evaluation of the Abuse Potential of Novel Amphetamine Derivatives with Modifications on the Amine (NBNA) and Phenyl (EDA, PMEA, 2-APN) Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application of Methyl(3-phenylbut-3-en-2-yl)amine Hydrochloride in Cell Culture Experiments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride is a novel arylalkylamine compound. While extensive research on this specific molecule is emerging, its structural similarity to known psychoactive compounds, such as Phenylbutenamine which acts as a norepinephrine-dopamine releasing agent, suggests its potential as a modulator of monoaminergic systems. This guide provides a comprehensive framework for the initial in-vitro characterization of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride in a relevant cell culture model.

This document serves as a foundational resource for researchers initiating studies on this compound. The protocols herein are designed for the human neuroblastoma cell line SH-SY5Y, a widely utilized model in neurobiology for its human origin and ability to express key components of catecholaminergic signaling pathways, including dopamine and norepinephrine transporters.[1][2][3] The experimental workflow is structured to first establish the cytotoxic profile of the compound, followed by functional assays to probe its presumed mechanism of action as a neurotransmitter releasing agent, and finally to investigate its impact on key downstream signaling cascades.

Compound Handling and Stock Solution Preparation

Accurate and reproducible experimental results begin with the proper handling and preparation of the test compound. As a hydrochloride salt, Methyl(3-phenylbut-3-en-2-yl)amine is expected to have improved aqueous solubility compared to its free base form. However, for high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent.

Key Physicochemical Properties (Hypothetical)

| Property | Value | Notes |

| Molecular Formula | C₁₁H₁₅N·HCl | Based on chemical structure. |

| Appearance | White to off-white solid | Typical for amine hydrochloride salts. |

| Solubility | DMSO: ≥50 mg/mLWater: ≥10 mg/mLEthanol: Sparingly soluble | Preliminary solubility testing is recommended. |

Protocol for 10 mM Stock Solution Preparation

This protocol details the preparation of a 10 mM stock solution in cell culture-grade DMSO.

Materials:

-

Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride powder

-

Cell culture-grade Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

In a sterile environment (e.g., a biological safety cabinet), weigh the appropriate amount of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride powder.

-

Transfer the powder to a sterile, amber microcentrifuge tube. The use of an amber tube is recommended to protect the compound from potential light degradation.

-

Add the calculated volume of cell culture-grade DMSO to achieve a final concentration of 10 mM.

-

Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming (not exceeding 37°C) may be applied if dissolution is slow.

-

Visually inspect the solution to ensure no particulates are present.

-

Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Experimental Workflow for In-Vitro Characterization

The following workflow provides a logical sequence for evaluating the biological activity of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride in a neuronal cell model.

Cytotoxicity Assessment

Before assessing the functional activity of the compound, it is crucial to determine its cytotoxic concentration range in the selected cell line. This ensures that subsequent functional assays are performed at non-toxic concentrations, where observed effects are due to specific pharmacological activity rather than general toxicity. The MTT and LDH assays are complementary methods to assess cell viability and membrane integrity, respectively.

Cell Culture: SH-SY5Y Human Neuroblastoma Cells

-

Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture: Passage cells when they reach 80-90% confluency.[4]

For some experiments, particularly those investigating neuronal-specific functions, differentiation of SH-SY5Y cells may be desirable. A common method involves treatment with retinoic acid followed by brain-derived neurotrophic factor (BDNF).[2][5]

MTT Assay Protocol (Cell Viability)

This assay measures the metabolic activity of viable cells.

Materials:

-

SH-SY5Y cells

-

96-well cell culture plates

-

Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride stock solution (10 mM)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride from the 10 mM stock solution in fresh culture medium. Final concentrations should typically range from low micromolar to millimolar. Include a vehicle control (medium with the highest concentration of DMSO used, typically ≤0.5%).

-

Replace the old medium with 100 µL of the medium containing the test compound or vehicle control.

-

Incubate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

LDH Assay Protocol (Cytotoxicity)

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of plasma membrane integrity.

Materials:

-

SH-SY5Y cells

-

96-well cell culture plates

-

Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride stock solution (10 mM)

-

Commercially available LDH cytotoxicity assay kit

-

Microplate reader

Procedure:

-

Seed and treat cells as described in the MTT assay protocol (steps 1-4). Include a positive control for maximum LDH release (e.g., cells treated with the lysis buffer provided in the kit) and a negative (vehicle) control.

-

After the incubation period, centrifuge the 96-well plate at approximately 600 x g for 10 minutes.

-

Carefully transfer a portion of the cell-free supernatant to a new 96-well plate.

-

Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

-

Incubate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.

-

Measure the absorbance at the recommended wavelength (e.g., 490 nm).

-

Calculate cytotoxicity as a percentage relative to the positive control after subtracting the background absorbance.

Functional Assay: Neurotransmitter Release

Based on the pharmacology of structurally related compounds, Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride is hypothesized to be a norepinephrine and/or dopamine releasing agent.[6] This can be investigated using a tritiated neurotransmitter release assay in SH-SY5Y cells, which endogenously express the norepinephrine transporter.[1][7]

[³H]-Norepinephrine Release Assay Protocol

Materials:

-

SH-SY5Y cells cultured in 24-well plates

-

[³H]-Norepinephrine

-

Krebs-Ringer-HEPES (KRH) buffer

-

Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride

-

Amphetamine (as a positive control)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Pre-incubation: Wash the SH-SY5Y cell monolayers with KRH buffer.

-

Loading: Incubate the cells with [³H]-Norepinephrine in KRH buffer for 1 hour at 37°C to allow for uptake.

-

Washing: Wash the cells multiple times with fresh KRH buffer to remove extracellular [³H]-Norepinephrine.

-

Basal Release: Add fresh KRH buffer and incubate for a short period (e.g., 5-10 minutes). Collect the supernatant to measure basal release.

-

Stimulated Release: Add KRH buffer containing various concentrations of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride or amphetamine (e.g., 10 µM). Incubate for a defined period (e.g., 10-20 minutes).

-

Collection: Collect the supernatant containing the released [³H]-Norepinephrine.

-

Cell Lysis: Lyse the cells with a lysis buffer (e.g., 1% SDS) to determine the remaining intracellular [³H]-Norepinephrine.

-

Quantification: Add the collected supernatants and cell lysates to scintillation vials with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Express the released [³H]-Norepinephrine as a percentage of the total radioactivity (released + remaining in cells). Construct a concentration-response curve to determine the EC50 value.

Mechanistic Insight: Signaling Pathway Analysis

Dopamine and norepinephrine releasing agents typically exert their effects by activating G-protein coupled receptors (GPCRs), which in turn modulate downstream intracellular signaling cascades. The Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB) pathways are key mediators of the cellular responses to such stimuli.[8][9][10]

Dopamine and Norepinephrine Receptor Signaling

Activation of D1-like dopamine receptors and β-adrenergic receptors typically leads to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate and activate CREB. Both dopamine and norepinephrine receptors can also activate the ERK/MAPK pathway, often through complex interactions involving other signaling molecules like Ras and Raf.[11][12][13] Activated ERK can also translocate to the nucleus and phosphorylate CREB.[12]

Western Blot Protocol for p-ERK and p-CREB

This protocol allows for the semi-quantitative analysis of the phosphorylation status of ERK and CREB, which is indicative of their activation.

Materials:

-

SH-SY5Y cells cultured in 6-well plates

-

Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies (anti-p-ERK, anti-ERK, anti-p-CREB, anti-CREB)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed SH-SY5Y cells in 6-well plates and grow to 80-90% confluency.

-

Treat cells with non-toxic, effective concentrations of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride for various time points (e.g., 5, 15, 30, 60 minutes).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Quantify protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This technical guide provides a structured and scientifically grounded approach for the initial in-vitro characterization of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride. By systematically evaluating its cytotoxicity, functional activity as a potential neurotransmitter releasing agent, and its impact on key intracellular signaling pathways, researchers can build a comprehensive profile of this novel compound's biological effects. The provided protocols, centered on the SH-SY5Y cell line, offer a robust and relevant model for these preliminary neuropharmacological investigations.

References

- Rakovic, A., et al. (2013). Genome-Edited, TH-expressing Neuroblastoma Cells as a Disease Model for Dopamine-Related Disorders: A Proof-of-Concept Study on DJ-1-deficient Parkinsonism. Frontiers in Molecular Neuroscience.

- ResearchGate. Dopamine D1 receptor signaling pathways.

- Gerfen, C. R., et al. (2002). D1 Dopamine Receptor Supersensitivity in the Dopamine-Depleted Striatum Results from a Switch in the Regulation of ERK1/2/MAP Kinase. Journal of Neuroscience.

- Lee, K. W., et al. (2005). Dopamine D1 receptors mediate CREB phosphorylation via phosphorylation of the NMDA receptor at Ser897–NR1. Journal of Neurochemistry.

- AcceGen. (2021).

- DB-ALM. (2019). Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. DB-ALM.